molecular formula C9H17NO B6208072 2-{1-azaspiro[3.3]heptan-3-yl}propan-2-ol CAS No. 2703779-61-5

2-{1-azaspiro[3.3]heptan-3-yl}propan-2-ol

Cat. No.: B6208072
CAS No.: 2703779-61-5
M. Wt: 155.2
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Description

2-{1-azaspiro[3.3]heptan-3-yl}propan-2-ol is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-azaspiro[3.3]heptan-3-yl}propan-2-ol typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired azaspiro compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{1-azaspiro[3.3]heptan-3-yl}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-{1-azaspiro[3.3]heptan-3-yl}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-azaspiro[3.3]heptan-3-yl}propan-2-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the activity of other bioactive compounds, such as piperidine. This mimicry can result in the modulation of various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-azaspiro[3.3]heptan-3-yl}propan-2-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2703779-61-5

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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